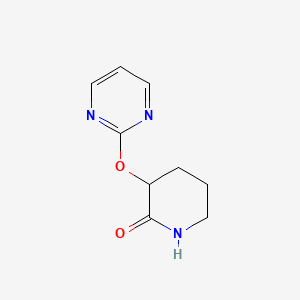

3-(Pyrimidin-2-yloxy)piperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyrimidin-2-yloxypiperidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c13-8-7(3-1-4-10-8)14-9-11-5-2-6-12-9/h2,5-7H,1,3-4H2,(H,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVMJTXNVGLDHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)OC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 3 Pyrimidin 2 Yloxy Piperidin 2 One and Its Structural Analogues

Retrosynthetic Analysis and Key Disconnections for the Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. advancechemjournal.comlakotalakes.com This process helps in identifying key bond disconnections and strategic transformations.

Identification of Precursor Molecules and Starting Materials

The core structure of 3-(Pyrimidin-2-yloxy)piperidin-2-one presents several logical points for disconnection. The most apparent disconnections are the C-O ether linkage between the pyrimidine (B1678525) and piperidinone rings and the amide bond within the piperidinone ring.

Disconnection of the C-O Ether Bond:

This disconnection leads to two key precursors: a 3-hydroxypiperidin-2-one (B90772) derivative and a suitably functionalized pyrimidine, such as 2-chloropyrimidine (B141910). This approach simplifies the synthesis to the formation of an ether bond, a common and well-understood transformation.

Disconnection of the Amide Bond in the Piperidinone Ring:

Alternatively, disconnecting the amide bond of the piperidinone ring suggests a linear precursor, an amino acid derivative. This strategy would involve a cyclization step late in the synthesis to form the six-membered ring.

Based on these primary disconnections, the following precursor molecules and starting materials can be identified:

From C-O Disconnection:

3-Hydroxypiperidin-2-one

2-Halopyrimidine (e.g., 2-chloropyrimidine or 2-bromopyrimidine)

Pyrimidin-2-ol

From Amide Bond Disconnection:

A derivative of 5-amino-2-(pyrimidin-2-yloxy)pentanoic acid.

Strategic Selection of Protecting Group Chemistry

In the synthesis of complex molecules, protecting groups are often necessary to mask reactive functional groups and prevent unwanted side reactions. The choice of protecting group is crucial and depends on its stability to the reaction conditions and the ease of its removal.

For the synthesis of 3-(Pyrimidin-2-yloxy)piperidin-2-one, the following protecting group strategies could be employed:

Nitrogen Protection: The nitrogen atom of the piperidinone ring might require protection, especially during reactions involving strong bases or nucleophiles. Common nitrogen protecting groups include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl). The Boc group is readily removed under acidic conditions, while the Cbz group is typically cleaved by hydrogenolysis.

Hydroxyl Protection: If the synthesis proceeds via a 3-hydroxypiperidin-2-one intermediate, the hydroxyl group may need protection during subsequent transformations. Silyl ethers, such as TBDMS (tert-butyldimethylsilyl), are often used and can be removed with fluoride (B91410) reagents.

Development of Novel Synthetic Routes to the 3-(Pyrimidin-2-yloxy)piperidin-2-one Scaffold

Building upon the retrosynthetic analysis, several synthetic routes can be devised. These routes focus on the efficient construction of the ether linkage, the formation of the amide bond, and the cyclization to form the piperidinone ring.

Optimization of O-Alkylation and Amide Bond Formation Reactions

O-Alkylation:

The formation of the ether linkage between the pyrimidine and piperidinone moieties is a key step. This can be achieved through a nucleophilic aromatic substitution (SNAr) reaction or a Williamson ether synthesis.

SNAr Reaction: In this approach, a 3-hydroxypiperidin-2-one derivative would be treated with a 2-halopyrimidine in the presence of a base. The optimization of this reaction would involve screening different bases (e.g., NaH, K2CO3), solvents (e.g., DMF, DMSO), and reaction temperatures to maximize the yield.

Williamson Ether Synthesis: This method involves the reaction of the sodium or potassium salt of 3-hydroxypiperidin-2-one with a 2-halopyrimidine.

Amide Bond Formation:

If the synthesis proceeds through a linear amino acid precursor, the final step would be an intramolecular amide bond formation (cyclization). This can be achieved using various coupling reagents, such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The choice of coupling reagent and reaction conditions is critical to avoid side reactions and ensure high yields.

Palladium-Catalyzed Cross-Coupling Strategies for Pyrimidine Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. rsc.orgacs.orgacs.org These methods could be employed to introduce substituents onto the pyrimidine ring of 3-(Pyrimidin-2-yloxy)piperidin-2-one, allowing for the synthesis of a diverse library of analogues.

Common palladium-catalyzed cross-coupling reactions applicable to pyrimidines include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halopyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for forming C-C bonds. researchgate.net

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling a halopyrimidine with an amine. This could be used to introduce various amino substituents onto the pyrimidine ring. mdpi.com

Heck Reaction: The Heck reaction couples a halopyrimidine with an alkene, providing a route to vinyl-substituted pyrimidines.

The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of these reactions. Modern catalysts and ligands have been developed to improve the efficiency and scope of these transformations on heteroaromatic substrates. nih.gov

Cyclization Reactions for Piperidinone Ring Formation

The formation of the six-membered piperidinone ring is a key step in many synthetic strategies. nih.gov Several cyclization methods can be considered:

Intramolecular Amination: A linear precursor containing a leaving group at one end and an amino group at the other can undergo intramolecular cyclization to form the piperidinone ring.

Reductive Amination: A precursor containing a ketone or aldehyde and an amine can undergo reductive amination to form the cyclic amine, which can then be oxidized to the lactam.

Dieckmann Condensation: An intramolecular Claisen condensation of a diester can be used to form a cyclic β-keto ester, which can then be converted to the piperidinone.

Stereoselective Synthesis Approaches for Chiral Analogues

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of stereoselective synthetic routes to access enantiomerically pure compounds is a cornerstone of medicinal chemistry. For analogues of 3-(Pyrimidin-2-yloxy)piperidin-2-one, controlling the stereocenter at the C3 position of the piperidinone ring is critical. This can be achieved through various powerful strategies, including asymmetric catalysis, the use of chiral auxiliaries, and enzymatic transformations.

Asymmetric catalysis is a highly efficient strategy for generating chiral compounds, utilizing a small amount of a chiral catalyst to produce a large quantity of an enantiomerically enriched product. In the synthesis of chiral analogues of 3-(Pyrimidin-2-yloxy)piperidin-2-one, a key step is the formation of the C3-O ether linkage with high stereocontrol. While direct asymmetric C-O bond formation on the piperidinone scaffold is a challenging area, principles from related transformations can be applied.

Chiral Lewis acid catalysts, such as chiral oxazaborolidinium ions (COBIs), have proven effective in activating carbonyl compounds for various asymmetric reactions. A potential strategy could involve the asymmetric oxidation of a piperidinone enolate to generate a 3-hydroxy-piperidin-2-one intermediate with a defined stereochemistry. Subsequent etherification would then yield the target compound.

Alternatively, transition-metal-catalyzed cross-coupling reactions offer a powerful approach. Copper- and rhodium-based catalytic systems, for instance, have been developed for asymmetric carbon-carbon bond formation in the synthesis of chiral N-containing heterocycles. nih.govrug.nlnih.gov Adapting these systems for asymmetric C-O bond formation, such as an enantioselective O-arylation of a 3-hydroxy-piperidin-2-one precursor with a reactive pyrimidine derivative, represents a promising research direction. The success of such a reaction would depend heavily on the design of the chiral ligand to effectively control the stereochemical outcome.

Table 1: Examples of Catalysts in Asymmetric Synthesis of Heterocycles

| Catalyst Type | Reaction | Application | Reference |

|---|---|---|---|

| Rhodium(I) with Chiral Ligand | Asymmetric Reductive Heck | Synthesis of 3-substituted tetrahydropyridines | nih.gov |

| Copper-based Chiral Catalyst | Asymmetric Allylic Alkylation | C-C bond formation with organolithium reagents | nih.gov |

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org This is a reliable and well-established method for achieving high levels of stereoselectivity. researchgate.net In the context of 3-(Pyrimidin-2-yloxy)piperidin-2-one analogues, a chiral auxiliary can be incorporated into the piperidinone precursor to control the diastereoselectivity of subsequent transformations. researchgate.netresearchgate.net

For example, auxiliaries such as Evans' oxazolidinones or Oppolzer's camphorsultam can be attached to the nitrogen atom of the piperidinone ring. wikipedia.orgresearchgate.net The steric hindrance and conformational rigidity imposed by the auxiliary can then direct the approach of reagents to one face of the molecule. A diastereoselective alkylation or hydroxylation at the C3 position, followed by removal of the auxiliary, would yield an enantiomerically enriched 3-substituted piperidin-2-one. researchgate.net Carbohydrate-based auxiliaries, such as N-galactosylated pyridones, have also been successfully used to direct the stereoselective introduction of substituents onto the piperidine (B6355638) ring. researchgate.netresearchgate.net

Diastereoselective multicomponent reactions (MCRs) provide another efficient route. A one-pot, four-component reaction has been developed for the synthesis of highly substituted piperidin-2-ones with three stereogenic centers, achieving excellent diastereoselectivity. hse.ru Such strategies, which build molecular complexity rapidly, could be adapted to incorporate the necessary functionalities for the target compound while setting the relative stereochemistry.

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild conditions. nih.gov For the synthesis of chiral piperidinone analogues, enzymes offer powerful tools for achieving high enantiopurity. researchgate.net One of the most common applications is the kinetic resolution of a racemic mixture. nih.gov

For instance, a racemic mixture of a 3-hydroxy-piperidin-2-one precursor could be subjected to a lipase (B570770), such as Candida antarctica lipase B (CAL-B). mdpi.com The enzyme would selectively acylate one enantiomer, allowing for the easy separation of the acylated product from the unreacted alcohol, thereby furnishing two enantiomerically enriched compounds. mdpi.com This chemo-enzymatic approach combines a standard chemical synthesis with a highly selective enzymatic resolution step. mdpi.com

Furthermore, enzymes like ketoreductases (KREDs) can be used for the asymmetric reduction of a prochiral ketone, such as a piperidine-2,3-dione, to produce a chiral 3-hydroxy-piperidin-2-one with high enantiomeric excess. nih.gov Advances in enzyme engineering are continuously expanding the "toolbox" of available biocatalysts, allowing for the custom design of enzymes with improved stability, activity, and selectivity for specific substrates. researchgate.netbohrium.com

Green Chemistry Principles and Sustainable Synthesis of 3-(Pyrimidin-2-yloxy)piperidin-2-one

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in Applying these principles to the synthesis of pharmacologically relevant molecules like 3-(Pyrimidin-2-yloxy)piperidin-2-one is crucial for minimizing environmental impact and improving the economic viability of production.

A key principle of green chemistry is the reduction or replacement of volatile and toxic organic solvents. Water is an ideal green solvent, and its use in organic synthesis is expanding. nih.gov For instance, water-mediated intramolecular cyclization reactions have been developed for the synthesis of piperidinol derivatives. nih.gov Similarly, the synthesis of pyrimidine derivatives has been achieved in aqueous media, offering environmental benefits. jmaterenvironsci.com

Table 2: Green Chemistry Approaches in Heterocycle Synthesis

| Green Approach | Reaction Type | Advantages | Reference |

|---|---|---|---|

| Water as Solvent | Intramolecular Cyclization | Environmentally benign, reduced toxicity | nih.gov |

| Solvent-Free (Grinding) | Condensation | Reduced waste, simple workup, high efficiency | researchgate.netresearchgate.net |

| Multicomponent Reactions | One-pot synthesis | Higher yields, reduced steps, environmental benefits | hse.rurasayanjournal.co.in |

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently less wasteful. primescholars.com Multicomponent reactions (MCRs) are particularly notable for their high atom economy, as they combine three or more starting materials in a single step to form a complex product where most or all of the atoms are retained. hse.runih.gov

The development of advanced catalysts is critical to improving atom economy and reducing waste. Heterogeneous catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), are highly desirable. nih.gov They can be easily separated from the reaction mixture by filtration and can often be reused, which minimizes catalyst waste and simplifies product purification. nih.gov For example, the development of a heterogeneous cobalt catalyst for the hydrogenation of pyridine (B92270) derivatives offers a green route to piperidines. nih.gov Similarly, iron-substituted polyoxometalate catalysts have been developed for atom-economic amide synthesis, avoiding the need for stoichiometric coupling reagents that generate significant waste. rsc.org Applying these catalytic principles to the synthesis of 3-(Pyrimidin-2-yloxy)piperidin-2-one can lead to more sustainable and cost-effective manufacturing processes.

Scalable Synthesis and Process Chemistry Considerations

Transitioning a synthetic route from laboratory-scale to industrial production necessitates a thorough evaluation of process chemistry principles. For 3-(Pyrimidin-2-yloxy)piperidin-2-one, this involves optimizing reaction conditions, minimizing waste, ensuring safety, and developing robust purification protocols. Key considerations include the selection of cost-effective and readily available starting materials, the use of environmentally benign solvents, and the design of a process that can be consistently executed on a large scale.

The synthesis of related piperidine derivatives often involves multi-step sequences that may include condensation reactions, cyclizations, and functional group interconversions. nih.gov Each of these steps must be scrutinized for potential bottlenecks, such as hazardous reagents, exothermic reactions, or difficult purifications, and optimized for a scalable process.

Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients and other fine chemicals. nih.gov This approach offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety profiles for hazardous reactions, and the potential for higher yields and purities. nih.govmdpi.com

For the synthesis of 3-(Pyrimidin-2-yloxy)piperidin-2-one, a flow chemistry approach could be particularly advantageous. For instance, the nucleophilic substitution reaction between a suitably protected 3-hydroxypiperidin-2-one and 2-halopyrimidine could be performed in a continuous-flow reactor. This would allow for precise control over reaction temperature and residence time, potentially minimizing the formation of byproducts. The use of high temperatures and pressures in a contained flow system can also accelerate reaction rates, leading to increased throughput. researchgate.net

A hypothetical flow process for a key synthetic step could involve pumping solutions of the reactants through a heated reactor coil, followed by in-line purification using techniques such as solid-phase extraction or continuous crystallization. This integrated approach can significantly reduce manual handling and processing time.

Table 1: Comparison of Batch vs. Flow Synthesis for a Hypothetical Nucleophilic Substitution Step

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Reaction Time | 12 - 24 hours | 15 - 60 minutes |

| Typical Yield | 75 - 85% | 85 - 95% |

| Temperature Control | Moderate | Precise |

| Safety | Potential for thermal runaway | Enhanced safety, small reaction volume |

| Scalability | Requires larger reactors | Achieved by longer run times |

| Byproduct Formation | Higher | Minimized |

This table presents illustrative data based on general principles of flow chemistry applied to similar reactions and does not represent specific experimental results for 3-(Pyrimidin-2-yloxy)piperidin-2-one.

The synthesis of various pyrimidinone derivatives has been successfully demonstrated using flow chemistry, highlighting the feasibility of this approach for the production of 3-(Pyrimidin-2-yloxy)piperidin-2-one. researchgate.net

Crystallization is a critical final step in the manufacturing of many chemical compounds, as it provides a highly effective method for purification and isolation of the desired product in a solid form with specific physical properties. chemrevlett.com Crystallization engineering involves the rational design and control of the crystallization process to achieve desired attributes such as high purity, optimal crystal size and shape, and consistent polymorphic form. nih.gov

For 3-(Pyrimidin-2-yloxy)piperidin-2-one, a well-designed crystallization process would be essential for removing impurities generated during the synthesis and for isolating the compound in a form that is suitable for its intended application. This process would involve a systematic study of solubility in various solvent systems, the effect of temperature on solubility, and the impact of cooling rates and agitation on crystal growth. chemrevlett.com

The choice of solvent is paramount in crystallization. An ideal solvent would exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature, while impurities would remain in solution. Anti-solvent crystallization, where a solvent in which the compound is poorly soluble is added to a solution of the compound, is another technique that could be employed to induce precipitation and control crystal morphology.

Table 2: Illustrative Solvent Screening for Crystallization of a Piperidinone Derivative

| Solvent System | Solubility at 60°C (g/L) | Solubility at 20°C (g/L) | Crystal Habit | Purity (%) |

|---|---|---|---|---|

| Ethanol | 150 | 25 | Needles | 98.5 |

| Isopropanol | 120 | 15 | Prisms | 99.2 |

| Acetone/Water (9:1) | 200 | 10 | Plates | 99.5 |

| Toluene | 80 | 30 | Irregular | 97.0 |

This table presents hypothetical data to illustrate the principles of solvent screening in crystallization engineering and is not based on specific experimental outcomes for 3-(Pyrimidin-2-yloxy)piperidin-2-one.

Furthermore, understanding and controlling polymorphism—the ability of a compound to exist in multiple crystal forms—is a critical aspect of crystallization engineering. wipo.int Different polymorphs can have different physical properties, such as solubility and stability, which can impact the performance of the final product. Techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) would be employed to characterize the solid-state forms of 3-(Pyrimidin-2-yloxy)piperidin-2-one and ensure the consistent production of the desired polymorph.

Advanced Computational and Theoretical Studies of 3 Pyrimidin 2 Yloxy Piperidin 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic properties and reactivity of molecules. For a compound like 3-(Pyrimidin-2-yloxy)piperidin-2-one, these methods offer a microscopic view of its behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. By focusing on the electron density, DFT can accurately predict molecular orbital energies, which are crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability.

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For 3-(Pyrimidin-2-yloxy)piperidin-2-one, the pyrimidine (B1678525) ring, with its electron-withdrawing nitrogen atoms, and the piperidinone ring, with its carbonyl group, would significantly influence the energies of these frontier orbitals.

Interactive Table: Hypothetical DFT-Calculated Molecular Orbital Energies

| Parameter | Energy (eV) | Implication |

| HOMO Energy | -6.85 | Indicates the energy of the outermost electrons and the molecule's electron-donating capability. |

| LUMO Energy | -1.23 | Represents the energy of the lowest energy orbital for an incoming electron, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 5.62 | A larger gap suggests high kinetic stability and low chemical reactivity. |

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interactions. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Regions of negative potential (typically colored red) are electron-rich and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack.

For 3-(Pyrimidin-2-yloxy)piperidin-2-one, the EPS map would likely show significant negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbonyl group in the piperidinone ring. These sites would be the primary locations for hydrogen bonding interactions. Conversely, a positive potential would be expected around the hydrogen atom attached to the nitrogen in the piperidinone ring, making it a potential hydrogen bond donor.

To gain a more quantitative understanding of reactivity, chemical reactivity descriptors derived from DFT, such as Fukui functions, can be employed. Fukui functions identify which atoms in a molecule are most susceptible to different types of chemical attack. Specifically, they indicate the change in electron density at a particular point in the molecule when the total number of electrons is altered.

There are three main types of Fukui functions:

f+(r): For predicting nucleophilic attack (where the molecule accepts an electron).

f-(r): For predicting electrophilic attack (where the molecule donates an electron).

f0(r): For predicting radical attack.

By calculating these values for each atom in 3-(Pyrimidin-2-yloxy)piperidin-2-one, the specific sites of reactivity can be pinpointed.

Interactive Table: Hypothetical Fukui Function Analysis for Selected Atoms

| Atom | f+(r) | f-(r) | f0(r) | Predicted Reactivity |

| N (Pyrimidine) | 0.08 | 0.02 | 0.05 | High susceptibility to nucleophilic attack. |

| C (Carbonyl) | 0.12 | 0.01 | 0.065 | The most likely site for nucleophilic attack. |

| O (Carbonyl) | 0.05 | 0.09 | 0.07 | A probable site for electrophilic attack. |

| C (Pyrimidine) | 0.09 | 0.03 | 0.06 | Moderate susceptibility to nucleophilic attack. |

Conformational Analysis and Energy Landscape Exploration

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional structure. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.

To explore the vast conformational space of a flexible molecule like 3-(Pyrimidin-2-yloxy)piperidin-2-one, computational methods such as Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are utilized. MM methods use classical physics to approximate the potential energy of a molecule as a function of its atomic coordinates. MD simulations, on the other hand, simulate the movement of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility.

These simulations allow for a thorough sampling of the possible conformations, which is the first step in identifying the most stable structures.

Following conformational sampling, the identified structures are typically subjected to geometry optimization using higher-level quantum chemical methods to determine their relative energies. This process leads to the identification of a set of low-energy conformers that are most likely to be populated at room temperature.

For 3-(Pyrimidin-2-yloxy)piperidin-2-one, the primary source of conformational flexibility would be the rotation around the single bond connecting the pyrimidine ring to the oxygen atom of the piperidinone moiety. The piperidinone ring itself can also adopt different chair and boat-like conformations. The relative energies of these conformers would be determined by a balance of steric and electronic effects.

Interactive Table: Hypothetical Low-Energy Conformers and Relative Energies

| Conformer | Dihedral Angle (C-O-C-N) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 175° | 0.00 | 75.3 |

| 2 | 65° | 1.25 | 14.8 |

| 3 | -70° | 1.80 | 9.9 |

Torsional Profile Analysis of Key Rotatable Bonds

The conformational flexibility of 3-(Pyrimidin-2-yloxy)piperidin-2-one is a critical determinant of its chemical behavior and potential biological activity. This flexibility is primarily governed by the rotation around key single bonds. Torsional profile analysis, conducted through quantum mechanical calculations, provides insight into the energy landscape associated with these rotations. By systematically rotating specific dihedral angles and calculating the corresponding potential energy, a rotational energy profile is generated, identifying low-energy conformers and the energy barriers separating them.

For 3-(Pyrimidin-2-yloxy)piperidin-2-one, the two most significant rotatable bonds are the C-O bond linking the piperidinone and pyrimidine rings and the C-N bond within the piperidinone ring. The torsional profile for the C-O bond, for instance, would reveal the preferred spatial orientation of the two ring systems relative to each other.

Illustrative Torsional Profile Data for the C-O Bond

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 5.8 |

| 30 | 3.2 |

| 60 | 1.1 |

| 90 | 0.0 (Global Minimum) |

| 120 | 1.5 |

| 150 | 3.9 |

| 180 | 6.2 |

Note: This data is illustrative and represents a hypothetical energy profile for the specified bond rotation.

Spectroscopic Property Prediction and Elucidation of Structure

Computational spectroscopy is a powerful tool for predicting and interpreting the spectroscopic signatures of molecules, aiding in their structural elucidation.

Theoretical Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical calculations of NMR chemical shifts provide a valuable complement to experimental data, assisting in the assignment of complex spectra. Density Functional Theory (DFT) methods are commonly employed to calculate the magnetic shielding tensors of atomic nuclei, which are then converted to chemical shifts. These predictions can help to resolve ambiguities in experimental spectra and provide a deeper understanding of the electronic environment of each atom.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (Piperidinone) | - | 172.5 |

| C3 (Piperidinone) | 4.85 | 78.9 |

| C4 (Piperidinone) | 2.15, 2.35 | 28.4 |

| C5 (Piperidinone) | 1.90, 2.05 | 22.1 |

| C6 (Piperidinone) | 3.40, 3.55 | 45.6 |

| C2' (Pyrimidine) | - | 165.3 |

| C4' (Pyrimidine) | 8.60 | 158.2 |

| C5' (Pyrimidine) | 7.10 | 117.4 |

| C6' (Pyrimidine) | 8.60 | 158.2 |

Note: This data is illustrative. Chemical shifts are referenced to a standard (e.g., TMS) and are influenced by the choice of computational method and basis set.

Vibrational Spectroscopy (IR, Raman) Analysis and Mode Assignments

Theoretical vibrational analysis calculates the frequencies and intensities of infrared (IR) and Raman spectra. These calculations are instrumental in assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations. This detailed assignment provides a comprehensive understanding of the molecule's vibrational characteristics.

Illustrative Predicted Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

| 3050 | Medium | Strong | C-H stretch (Pyrimidine) |

| 2950 | Strong | Medium | C-H stretch (Piperidinone) |

| 1710 | Very Strong | Weak | C=O stretch (Amide) |

| 1580 | Strong | Strong | C=N/C=C stretch (Pyrimidine) |

| 1250 | Strong | Medium | C-O stretch (Ether) |

| 1100 | Medium | Weak | C-N stretch (Piperidinone) |

Note: This data is illustrative. Calculated frequencies are often scaled to better match experimental values.

In Silico Elucidation of Reaction Mechanisms for Synthetic Pathways

Computational chemistry offers powerful methods to investigate the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Characterization and Reaction Barrier Calculations

By mapping the potential energy surface of a reaction, computational methods can identify the transition state—the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state allows for the calculation of the activation energy barrier, which is a key determinant of the reaction rate. For the synthesis of 3-(Pyrimidin-2-yloxy)piperidin-2-one, this could involve modeling the nucleophilic substitution reaction between a 3-hydroxy-piperidin-2-one precursor and 2-chloropyrimidine (B141910).

Illustrative Reaction Barrier Data for a Synthetic Step

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Nucleophilic Attack | 0.0 | +22.5 | -15.0 | 22.5 |

Note: This data is illustrative and represents a hypothetical energy profile for a key synthetic step.

Solvent Effects on Reaction Energetics and Pathways

Illustrative Solvent Effects on Activation Energy

| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1 | 28.7 |

| Toluene | 2.4 | 25.1 |

| Tetrahydrofuran | 7.5 | 23.2 |

| Dimethylformamide | 37 | 21.8 |

Note: This data is illustrative and demonstrates the trend of decreasing activation energy with increasing solvent polarity for a hypothetical polar reaction mechanism.

Structure Activity Relationship Sar and Rational Design Principles for 3 Pyrimidin 2 Yloxy Piperidin 2 One Derivatives

Systematic Modification Strategies of the Pyrimidine (B1678525) Moiety

No specific studies were identified that explored the systematic modification of the pyrimidine ring within the 3-(Pyrimidin-2-yloxy)piperidin-2-one framework.

Information regarding the introduction of various substituents onto the pyrimidine ring of the target compound and the resulting electronic and steric effects on biological activity is not available in the reviewed literature.

There is no documented research on the bioisosteric replacement of the nitrogen atoms in the pyrimidine moiety of 3-(Pyrimidin-2-yloxy)piperidin-2-one with other functional groups to investigate the impact on target binding and pharmacological properties.

Comprehensive Derivatization of the Piperidinone Ring System

Similarly, a thorough search did not yield any specific literature detailing the comprehensive derivatization of the piperidinone ring in the context of the 3-(Pyrimidin-2-yloxy)piperidin-2-one scaffold.

No published data was found describing the synthesis or biological evaluation of derivatives with substituents introduced at the N-1, C-4, C-5, or C-6 positions of the piperidinone ring of the parent compound.

The design and synthesis of ring-constrained analogues or the introduction of conformational lockers to restrict the flexibility of the piperidinone ring of 3-(Pyrimidin-2-yloxy)piperidin-2-one have not been reported in the accessible scientific literature.

There are no available studies on the effects of replacing the nitrogen or carbon atoms within the piperidinone ring of the target compound with other heteroatoms.

Modulation of the Ether Linker Region

The oxygen atom of the ether linker is a key point for modification through the principle of bioisosteric replacement. Bioisosteres are atoms or groups that share similar physical or chemical properties and can be interchanged to modulate a compound's biological activity, metabolic stability, or pharmacokinetic profile. researchgate.netchemrxiv.orgcambridgemedchemconsulting.com Replacing the ether oxygen with other atoms, such as sulfur (to form a thioether) or a nitrogen atom (to form an amine), can systematically alter bond angles, bond lengths, lipophilicity, and hydrogen bonding capacity. nih.gov For instance, a thioether linker is generally more lipophilic and less polar than an ether, while an amine linker introduces a hydrogen bond donor, which could form a new, beneficial interaction with the target protein.

The length of the linker is equally critical. The optimal distance between the pyrimidine and piperidin-2-one rings is necessary to achieve a productive binding conformation. nih.gov Increasing or decreasing the chain length, for example by inserting methylene (B1212753) (-CH₂) groups, directly impacts the spatial relationship between these two core fragments. An optimal linker length allows the molecule to adopt a low-energy conformation that complements the binding site, whereas a suboptimal length may introduce strain or prevent key interactions. nih.govrsc.org

Table 1: Hypothetical Impact of Ether Linker Modifications on Biological Activity This interactive table illustrates the theoretical structure-activity relationship based on common medicinal chemistry principles. Activity is represented on a normalized scale where higher values indicate better performance.

| Linker Modification (X) in Structure | Bond Angle (approx.) | Relative Lipophilicity | H-Bonding Capacity | Hypothetical Relative Activity |

| -O- (Ether) | 110-120° | Baseline | Acceptor | 1.00 |

| -S- (Thioether) | 90-100° | Higher | None | 0.75 |

| -NH- (Amine) | 105-115° | Lower | Donor & Acceptor | 1.30 |

| -CH₂-O- | 110-120° | Higher | Acceptor | 0.90 |

| -O-CH₂- | 110-120° | Higher | Acceptor | 1.15 |

The connection of the ether linkage at the 3-position of the piperidin-2-one ring creates a chiral center. The resulting molecule can exist as two non-superimposable mirror images, or enantiomers, designated as either (R) or (S). It is a fundamental principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, metabolic pathways, and toxicological profiles. nih.gov

This difference arises because biological targets, such as enzymes and receptors, are themselves chiral environments. One enantiomer may fit perfectly into a binding site, leading to the desired biological effect, while the other may bind weakly or not at all. In some cases, the inactive enantiomer (the "distomer") may even bind to a different target, causing off-target side effects. Therefore, the stereochemical control of the C3-position is a paramount principle in the design of 3-(Pyrimidin-2-yloxy)piperidin-2-one derivatives. The synthesis must be designed to produce a single, desired enantiomer to ensure potency and reduce the potential for adverse effects.

Pharmacophore Modeling and Ligand-Based Drug Design (Abstracted from Specific Biological Outcome)

When the three-dimensional structure of a biological target is unknown, ligand-based drug design methods become invaluable. Pharmacophore modeling is a cornerstone of this approach, focusing on the essential steric and electronic features that a molecule must possess to be active, independent of its specific chemical scaffold. nih.gov

A pharmacophore model for 3-(Pyrimidin-2-yloxy)piperidin-2-one derivatives would be generated by analyzing a set of known active analogs. imtm.czfrontiersin.org The process involves superimposing the three-dimensional structures of these molecules and identifying the common chemical features that are spatially aligned. These features typically include:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms in the pyrimidine ring and the carbonyl oxygen in the piperidin-2-one are strong candidates for HBA features. researchgate.net

Hydrogen Bond Donors (HBD): The N-H group in the piperidin-2-one lactam is a potential HBD.

Hydrophobic (HY) / Aromatic (AR) Features: The pyrimidine ring itself represents a key aromatic and hydrophobic feature.

Excluded Volumes: Regions of space that cannot be occupied by a ligand, often defined by the superposition of inactive molecules.

The resulting pharmacophore is a 3D map of these essential features and their geometric relationships, serving as a hypothesis for the key interactions required for biological activity. researchgate.net

Table 2: Example of a Hypothetical Pharmacophore Model for 3-(Pyrimidin-2-yloxy)piperidin-2-one Derivatives

| Pharmacophore Feature | Corresponding Chemical Group | Spatial Coordinates (Å) (Illustrative) |

| Aromatic Ring (AR1) | Pyrimidine Ring | {x: 0.0, y: 1.5, z: 0.0} |

| Hydrogen Bond Acceptor (HBA1) | Pyrimidine N1 | {x: -1.2, y: 2.0, z: 0.0} |

| Hydrogen Bond Acceptor (HBA2) | Pyrimidine N3 | {x: 1.2, y: 2.0, z: 0.0} |

| Hydrogen Bond Acceptor (HBA3) | Piperidinone C=O | {x: 0.5, y: -2.5, z: 1.0} |

| Hydrogen Bond Donor (HBD1) | Piperidinone N-H | {x: -1.5, y: -1.0, z: 0.5} |

| Hydrophobic Feature (HY1) | Piperidinone aliphatic backbone | {x: -1.0, y: -2.0, z: -1.0} |

Once a validated pharmacophore model is established, it can be used as a 3D query to rapidly screen large databases of chemical compounds. peerj.comnih.gov This process, known as virtual screening, identifies novel molecules from vast virtual libraries that possess the required pharmacophoric features in the correct spatial arrangement. The workflow typically involves:

Database Preparation: Large compound libraries (e.g., ZINC, ChEMBL) are processed to generate 3D conformations for each molecule.

Pharmacophore Searching: The database is searched to find molecules that can map their chemical features onto the pharmacophore query.

Hit Filtering: The initial list of hits is refined using additional filters, such as molecular weight, lipophilicity (LogP), and other drug-like properties (e.g., Lipinski's Rule of Five), to select the most promising candidates for synthesis and biological testing.

This approach allows for the efficient exploration of chemical space and the identification of new, structurally diverse scaffolds that may possess the desired biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

QSAR modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchpublish.comresearchgate.nettandfonline.com By correlating calculated molecular descriptors with observed activity, a QSAR model can predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. nih.govresearchgate.net

For a series of 3-(Pyrimidin-2-yloxy)piperidin-2-one derivatives, a QSAR model would be developed by:

Data Set Compilation: A training set of molecules with a wide range of biological activities is selected.

Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, including:

Electronic Descriptors: (e.g., partial charges, dipole moment) which describe the electronic distribution.

Steric Descriptors: (e.g., molecular volume, surface area) which describe the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., LogP) which quantify the molecule's lipophilicity.

Topological Descriptors: (e.g., connectivity indices) which describe the branching and connectivity of atoms. nih.gov

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to generate an equation that best correlates a subset of the calculated descriptors with the observed biological activity (often expressed as pIC₅₀ or pEC₅₀).

Model Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of compounds not included in model generation). tandfonline.com

A hypothetical QSAR equation for this series might look like: pIC₅₀ = β₀ + β₁(LogP) + β₂(TPSA) + β₃(NROT) + β₄(Jhetp)

This equation would allow researchers to predict the potency of a designed molecule before it is synthesized, based on its calculated descriptor values.

Table 3: Hypothetical QSAR Model for Property Prediction of 3-(Pyrimidin-2-yloxy)piperidin-2-one Derivatives This table presents a conceptual QSAR model, illustrating the types of descriptors and statistical metrics used. The values are for demonstration purposes.

| Descriptor | Description | Coefficient (β) | Interpretation |

| LogP | Octanol-water partition coefficient | +0.45 | Increased lipophilicity is positively correlated with activity. |

| TPSA | Topological Polar Surface Area | -0.20 | Increased polarity is negatively correlated with activity. |

| NROT | Number of Rotatable Bonds | -0.15 | Increased flexibility is slightly detrimental to activity. |

| Jhetp | Balaban-type index from Z-weighted distance matrix | +0.60 | A specific topological feature is strongly positive for activity. |

| Model Statistics | Value | Interpretation | |

| R² (Coefficient of Determination) | 0.89 | 89% of the variance in activity is explained by the model. | |

| Q² (Cross-validated R²) | 0.75 | The model has good internal predictive power. | |

| F-statistic | 152.4 | The model is statistically significant. | |

| Standard Error | 0.25 | Represents the average deviation of predicted values. |

By integrating these principles of linker modulation, pharmacophore modeling, and QSAR analysis, medicinal chemists can rationally design and prioritize novel 3-(Pyrimidin-2-yloxy)piperidin-2-one derivatives with enhanced potency and optimized properties.

Development of Statistical Models Linking Structure to Descriptors

The foundation of rational drug design for 3-(Pyrimidin-2-yloxy)piperidin-2-one derivatives lies in the development of robust quantitative structure-activity relationship (QSAR) models. These statistical models create a mathematical link between the chemical structure of a compound and its biological activity.

Three-dimensional QSAR (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are instrumental in this process. mdpi.commdpi.com These methods analyze the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a series of molecules to build a predictive model. mdpi.com For instance, a CoMFA model for a set of related compounds might reveal that bulky substituents in one region of the molecule enhance activity, while electronegative groups in another area are detrimental. mdpi.com

The general process involves aligning a training set of molecules, calculating the molecular fields, and then using partial least squares (PLS) regression to correlate these fields with the observed biological activity. The resulting models are validated using techniques like leave-one-out cross-validation (q²) and by predicting the activity of an external test set of compounds (r²_pred). mdpi.com A statistically significant QSAR model will have a high correlation coefficient (R²) and a high cross-validated correlation coefficient (Q²), indicating good predictive power. nih.gov

Molecular descriptors play a crucial role in these models. They can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. In the case of pyrimidine and piperidine (B6355638) derivatives, descriptors such as partial negative surface area, molecular shadow, and heat of formation have been shown to be significant in predicting biological activity. nih.gov

Below is an illustrative data table showcasing a hypothetical QSAR model for a series of 3-(Pyrimidin-2-yloxy)piperidin-2-one analogs, where different substituents (R1, R2) are explored.

| Compound | R1 | R2 | Steric Descriptor (CoMFA) | Electrostatic Descriptor (CoMSIA) | Predicted pIC50 | Experimental pIC50 |

| 1 | H | H | 1.2 | -0.5 | 6.5 | 6.4 |

| 2 | CH3 | H | 1.8 | -0.4 | 7.1 | 7.0 |

| 3 | Cl | H | 1.3 | -1.2 | 7.5 | 7.6 |

| 4 | H | OCH3 | 1.2 | 0.8 | 6.1 | 6.2 |

| 5 | CH3 | OCH3 | 1.9 | 0.9 | 6.8 | 6.7 |

This table is for illustrative purposes and does not represent actual experimental data.

Predictive Modeling for Absorption, Distribution, Metabolism (Non-Clinical)

In addition to predicting biological activity, computational models are vital for forecasting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 3-(Pyrimidin-2-yloxy)piperidin-2-one derivatives. nih.gov Early in silico ADME prediction helps to identify and eliminate compounds with poor pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures in drug development. nih.govnih.gov

Absorption: Models for oral absorption often rely on parameters like molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors, famously encapsulated in Lipinski's Rule of Five. nih.gov For pyrimidine derivatives, in silico models can predict gastrointestinal absorption with reasonable accuracy. chemrevlett.com

Distribution: The distribution of a drug throughout the body is influenced by factors such as plasma protein binding and its ability to cross biological membranes like the blood-brain barrier (BBB). QSAR models can be developed to predict these properties. For example, descriptors related to molecular size and polarity are often correlated with BBB penetration. researchgate.net

Metabolism: Predicting the metabolic fate of a compound is more complex but equally important. Models can identify potential sites of metabolism by cytochrome P450 (CYP) enzymes. For pyrimidine-containing compounds, this is crucial as they can be susceptible to oxidation. bohrium.com Understanding metabolic pathways early on can guide the design of more stable analogs.

The following interactive table provides a hypothetical in silico ADME profile for a set of 3-(Pyrimidin-2-yloxy)piperidin-2-one derivatives.

| Compound | Predicted LogP | Predicted Aqueous Solubility (mg/L) | Predicted BBB Permeability | Predicted CYP2D6 Inhibition |

| 1 | 2.1 | 150 | High | Low |

| 2 | 2.5 | 120 | High | Low |

| 3 | 2.8 | 90 | Medium | Medium |

| 4 | 1.9 | 180 | High | Low |

| 5 | 2.3 | 140 | High | Low |

This table is for illustrative purposes and does not represent actual experimental data.

By integrating these predictive models for both activity and ADME properties, a more holistic and rational approach to the design of novel 3-(Pyrimidin-2-yloxy)piperidin-2-one derivatives can be achieved, ultimately leading to the identification of drug candidates with a higher probability of success.

Molecular Interactions and Target Engagement Studies Pre Clinical, in Vitro Focus

In Silico Target Identification and Virtual Screening

Computational techniques are instrumental in the early stages of drug discovery for identifying potential biological targets and predicting the binding behavior of novel compounds. These methods offer a rapid and cost-effective approach to prioritize molecules for further experimental validation.

Molecular Docking Simulations with Protein Databases

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(Pyrimidin-2-yloxy)piperidin-2-one, this would involve screening the compound against large databases of protein structures, such as the Protein Data Bank (PDB). The objective is to identify proteins to which the compound could bind with high affinity. The simulation calculates a scoring function, often representing the free energy of binding, to rank potential protein targets.

If such a study were conducted, the results would typically be presented in a table format, as shown hypothetically below.

Hypothetical Data Table: Top Potential Protein Targets for 3-(Pyrimidin-2-yloxy)piperidin-2-one Identified via Molecular Docking

| Rank | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| 1 | Protein Kinase X | XXXX | -9.5 | Tyr123, Leu178, Asp201 |

| 2 | Cyclooxygenase-Y | YYYY | -8.9 | Arg120, Ser353, Tyr385 |

| 3 | Human Serum Albumin | ZZZZ | -8.2 | Trp214, Arg218, Lys444 |

Note: This table is illustrative and does not represent actual experimental data.

Molecular Dynamics Simulations of Ligand-Protein Complexes for Binding Stability

Following the identification of potential targets through docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted ligand-protein complex over time. MD simulations model the atomic and molecular motion, providing a detailed view of the conformational changes and intermolecular interactions that stabilize the binding. Key metrics evaluated include the root-mean-square deviation (RMSD) of the ligand and protein backbone to ensure the complex remains in a stable conformation.

Ligand Efficiency and Binding Energy Calculations

Binding energy calculations, such as those derived from Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) methods, provide a more accurate estimation of binding affinity than initial docking scores. Ligand efficiency (LE) is another crucial metric, which normalizes the binding energy by the number of heavy atoms in the molecule. This helps in identifying compounds that have a favorable balance of potency and size.

Biophysical Characterization of Molecular Binding Events (In Vitro)

Experimental validation of the interactions predicted by in silico methods is essential. Biophysical techniques provide quantitative data on binding kinetics, thermodynamics, and stoichiometry.

Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. In a typical SPR experiment to study 3-(Pyrimidin-2-yloxy)piperidin-2-one, a putative protein target would be immobilized on a sensor chip, and a solution containing the compound would be passed over the surface. The binding event is detected as a change in the refractive index. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Hypothetical Data Table: Kinetic Parameters for the Binding of 3-(Pyrimidin-2-yloxy)piperidin-2-one to a Target Protein

| Parameter | Value | Unit |

|---|---|---|

| Association Rate (ka) | Data Not Available | M⁻¹s⁻¹ |

| Dissociation Rate (kd) | Data Not Available | s⁻¹ |

| Affinity (KD) | Data Not Available | M |

Note: This table is for illustrative purposes as no specific data is available.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Analysis

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat change associated with a binding event. By titrating 3-(Pyrimidin-2-yloxy)piperidin-2-one into a solution containing a target protein, ITC can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding event, offering insights into the forces driving the interaction, such as hydrogen bonds or hydrophobic effects.

Hypothetical Data Table: Thermodynamic Profile for the Binding of 3-(Pyrimidin-2-yloxy)piperidin-2-one to a Target Protein

| Parameter | Value | Unit |

|---|---|---|

| Stoichiometry (n) | Data Not Available | - |

| Affinity (KD) | Data Not Available | M |

| Enthalpy (ΔH) | Data Not Available | kcal/mol |

| Entropy (ΔS) | Data Not Available | cal/mol·K |

Note: This table is for illustrative purposes as no specific data is available.

Fluorescence Polarization and Thermal Shift Assays for Ligand-Target Engagement

No data available.

Enzymatic Inhibition or Activation Studies (In Vitro, Mechanism-focused)

No data available.

Characterization of Enzyme Kinetics and Inhibition Mechanisms

No data available.

Identification of Allosteric or Orthosteric Binding Sites

No data available.

Cellular Permeability and Distribution Studies (In Vitro Models)

No data available.

Parallel Artificial Membrane Permeability Assay (PAMPA)

No data available.

Caco-2 Cell Monolayer Permeability Studies

No data available.

Future Directions and Emerging Research Avenues for 3 Pyrimidin 2 Yloxy Piperidin 2 One Chemistry

Application of Artificial Intelligence and Machine Learning in De Novo Design and Optimization

Generative models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can be trained on large datasets of known bioactive compounds. These models can learn the underlying rules of molecular design to propose entirely new analogues of 3-(Pyrimidin-2-yloxy)piperidin-2-one that are synthetically feasible and possess desired pharmacological profiles. migrationletters.com This de novo design capability can accelerate the discovery of compounds with enhanced potency and selectivity. migrationletters.com

Furthermore, machine learning (ML) algorithms are crucial for optimizing drug candidates. Predictive models can be built to forecast key drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), for hypothetical analogues. nih.gov By analyzing the structure-activity relationships (SAR) within a series of compounds, ML can guide chemists to make specific structural modifications that are most likely to improve efficacy and reduce off-target effects, thereby streamlining the lead optimization process. scispace.com

| AI/ML Application | Objective | Potential Impact on 3-(Pyrimidin-2-yloxy)piperidin-2-one Research |

|---|---|---|

| Generative Models (GANs, RNNs) | De Novo Design of Novel Analogues | Rapidly generate diverse and unique molecular structures with potentially improved activity. |

| Predictive ADMET Modeling | In Silico Property Prediction | Prioritize analogues with favorable drug-like properties, reducing late-stage attrition. |

| Quantitative Structure-Activity Relationship (QSAR) | Optimization of Potency and Selectivity | Guide synthetic efforts by predicting the biological activity of proposed modifications. |

Exploration of Novel Synthetic Methodologies for Complex Analogues

Advancing the therapeutic potential of the 3-(Pyrimidin-2-yloxy)piperidin-2-one scaffold requires the synthesis of increasingly complex and structurally diverse analogues. Modern synthetic organic chemistry offers a powerful toolkit to move beyond traditional methods, enabling precise control over molecular architecture. rsc.org

One promising avenue is the use of C-H activation , which allows for the direct functionalization of carbon-hydrogen bonds on the pyrimidine (B1678525) or piperidinone rings. rsc.org This strategy avoids the need for lengthy pre-functionalization steps and opens up new possibilities for structural modification. Similarly, photoredox catalysis provides a means to forge challenging bonds under mild conditions, facilitating the synthesis of previously inaccessible analogues. rsc.orgnih.gov

Given the importance of stereochemistry in drug action, the development of asymmetric synthetic routes is paramount. Stereoselective methods can provide access to single enantiomers of chiral analogues, which is often critical for achieving high potency and minimizing off-target effects. nih.gov The application of these innovative synthetic strategies will be essential for building libraries of sophisticated compounds for biological evaluation. researchgate.net

Development of Advanced Analytical Techniques for Structural and Conformational Analysis

A deep understanding of the three-dimensional structure and dynamic behavior of 3-(Pyrimidin-2-yloxy)piperidin-2-one analogues is fundamental to rational drug design. Advanced analytical techniques are indispensable for providing this critical insight at an atomic level.

X-ray crystallography remains the gold standard for determining the precise solid-state structure of a molecule. migrationletters.comnih.gov Obtaining a crystal structure of an analogue bound to its biological target can reveal key binding interactions, providing an invaluable blueprint for further optimization. nih.gov

In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular conformation and flexibility. nih.govauremn.org.br Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can measure through-space distances between atoms, helping to define the molecule's preferred shape in a biologically relevant environment. copernicus.org

Complementing these experimental methods, computational techniques such as Molecular Dynamics (MD) simulations can provide a dynamic picture of how these molecules behave over time. nih.govwu.ac.th MD simulations can predict conformational changes and the stability of ligand-protein complexes, offering insights that are not accessible through static structural methods alone. nih.gov

| Technique | Type of Information Provided | Relevance to Drug Design |

|---|---|---|

| X-ray Crystallography | High-resolution, static 3D structure in the solid state. nih.govmdpi.com | Defines precise binding modes and interactions with the target protein. |

| NMR Spectroscopy | Conformation and dynamics in solution. nih.govazolifesciences.com | Reveals the preferred shape of the molecule in a physiological-like environment. |

| Molecular Dynamics (MD) Simulations | Dynamic behavior and stability of molecule-target complexes over time. nih.gov | Predicts flexibility, binding stability, and potential conformational changes upon binding. |

Integration of Fragment-Based Drug Discovery (FBDD) Principles in Compound Optimization (Pre-clinical)

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for developing potent drug candidates from small, low-complexity molecules. acs.orgfrontiersin.org This approach can be effectively applied to the optimization of the 3-(Pyrimidin-2-yloxy)piperidin-2-one scaffold. In this context, the core molecule can be viewed as a high-affinity fragment or a starting point for fragment elaboration.

The FBDD process begins by identifying very small molecules ("fragments") that bind weakly but efficiently to the target protein. acs.org This is typically done using sensitive biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NMR spectroscopy. frontiersin.org Once these fragment hits are identified, their binding mode is determined, usually by X-ray crystallography. frontiersin.orgrsc.org

With this structural information in hand, chemists can then "grow" the 3-(Pyrimidin-2-yloxy)piperidin-2-one core by adding functionalities that mimic the binding of a nearby fragment, or "link" it to another fragment that binds in an adjacent pocket. frontiersin.org This iterative process of structure-guided design allows for the rational construction of a highly potent lead compound with an optimized binding profile. acs.orgpharmafeatures.com

Design of Probes for Chemical Biology Applications and Target Validation

To fully understand the biological effects of 3-(Pyrimidin-2-yloxy)piperidin-2-one analogues, it is crucial to confirm their molecular targets and elucidate their mechanism of action within a cellular environment. The design of specialized chemical probes derived from the parent compound is a key strategy for achieving this. aacrjournals.orgnih.gov

These probes are typically created by appending a reporter group or a reactive moiety to the core structure. Common modifications include:

Fluorescent Probes: Attaching a fluorescent dye allows for the visualization of the compound's distribution within cells using microscopy, revealing its subcellular localization. magtech.com.cnrsc.org

Biotinylated Probes: Incorporating a biotin (B1667282) tag enables the use of affinity purification methods. magtech.com.cnnih.gov These probes can be used to "pull down" their protein binding partners from cell lysates, which can then be identified by mass spectrometry, thus confirming the drug's target. nih.govrsc.org

Photo-affinity Probes: These probes contain a photoreactive group (e.g., a diazirine) that, upon exposure to UV light, forms a covalent bond with the target protein. scispace.comnih.gov This technique provides a powerful way to unambiguously identify the direct binding partners of the compound in a complex biological system. nih.govrsc.org

The development of such chemical tools is essential for validating the biological target and understanding the downstream consequences of its modulation, providing critical support for the preclinical development of this compound class. researchgate.netrsc.org

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(Pyrimidin-2-yloxy)piperidin-2-one?

The synthesis typically involves coupling pyrimidine derivatives with functionalized piperidin-2-one precursors. Key steps include:

- Nucleophilic substitution : Reacting 2-chloropyrimidine with a hydroxylated piperidin-2-one intermediate under basic conditions (e.g., NaH or K₂CO₃ in DMF) to form the pyrimidinyl ether linkage .

- Protection/deprotection strategies : Use tert-butyloxycarbonyl (Boc) groups to protect amine functionalities during intermediate steps to prevent side reactions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves yield and purity.

Q. How can the crystal structure of 3-(Pyrimidin-2-yloxy)piperidin-2-one be determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation of a saturated solution in a solvent like dichloromethane/hexane.

- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for structure solution and refinement, incorporating hydrogen bonding and π-π stacking interactions . For visualization, ORTEP-3 provides graphical representations of thermal ellipsoids and molecular packing .

Q. What safety precautions are essential when handling 3-(Pyrimidin-2-yloxy)piperidin-2-one?

While specific hazard data for this compound is limited, general protocols for structurally similar piperidinones include:

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Emergency measures : For accidental exposure, rinse skin/eyes with water for 15 minutes and consult a poison control center .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for 3-(Pyrimidin-2-yloxy)piperidin-2-one?

- Validation : Cross-check experimental H/C NMR data with density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-311+G(d,p) basis set).

- Dynamic effects : Account for conformational flexibility using molecular dynamics simulations to explain discrepancies in peak splitting .

- Solvent effects : Include solvent models (e.g., PCM for DMSO) in computational workflows to improve agreement with experimental data.

Q. What strategies optimize the reaction yield of 3-(Pyrimidin-2-yloxy)piperidin-2-one in scalable syntheses?

- Catalysis : Screen palladium or copper catalysts for coupling efficiency. For example, CuI/1,10-phenanthroline systems enhance Ullmann-type ether formations .

- Solvent selection : Test polar aprotic solvents (DMF, DMSO) versus toluene to balance reactivity and solubility.

- Kinetic studies : Use in-situ FTIR or HPLC monitoring to identify rate-limiting steps and adjust temperature/pH accordingly.

Q. How do structural modifications (e.g., substituents on pyrimidine or piperidinone rings) affect the compound’s biological or physicochemical properties?

- Comparative crystallography : Analyze analogs like 2-(Pyrimidin-2-yloxy)phenol (monoclinic, C2/c, a = 18.0849 Å, β = 92.521°) to assess how substituents influence hydrogen bonding and lattice stability .

- QSAR modeling : Correlate electronic parameters (Hammett constants) or steric bulk with solubility or receptor-binding affinity using software like Schrödinger Suite.

Q. What advanced techniques validate the purity of 3-(Pyrimidin-2-yloxy)piperidin-2-one beyond standard HPLC?

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ at m/z 207.23 for C₁₀H₁₁N₃O₂) with <2 ppm error .

- Differential scanning calorimetry (DSC) : Detect polymorphic transitions or decomposition events by analyzing melting endotherms.

- Chiral chromatography : Resolve enantiomers if asymmetric synthesis is attempted, using columns like Chiralpak IA with hexane/isopropanol mobile phases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.